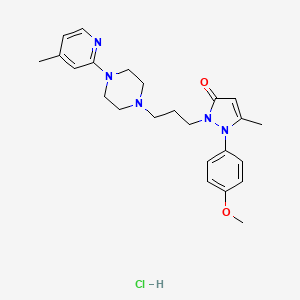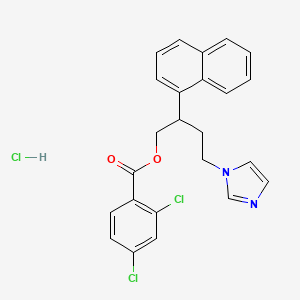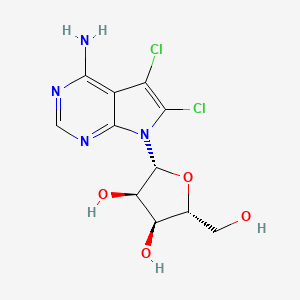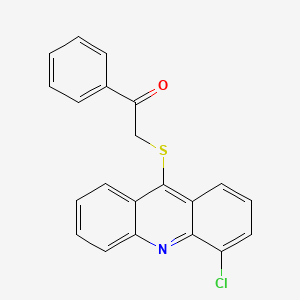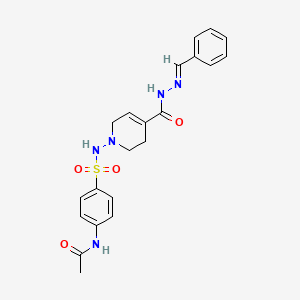
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyridine ring, a sulfonyl group, and a hydrazide moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Sulfonyl Group: This step usually involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Acetylamino Group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Hydrazide Moiety: This involves the reaction of hydrazine derivatives with the appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in their functional groups.
Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide functionalities.
Uniqueness
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities
特性
CAS番号 |
160857-58-9 |
|---|---|
分子式 |
C21H23N5O4S |
分子量 |
441.5 g/mol |
IUPAC名 |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-benzylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O4S/c1-16(27)23-19-7-9-20(10-8-19)31(29,30)25-26-13-11-18(12-14-26)21(28)24-22-15-17-5-3-2-4-6-17/h2-11,15,25H,12-14H2,1H3,(H,23,27)(H,24,28)/b22-15+ |
InChIキー |
HRNCNRGUEYERCC-PXLXIMEGSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=CC=C3 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


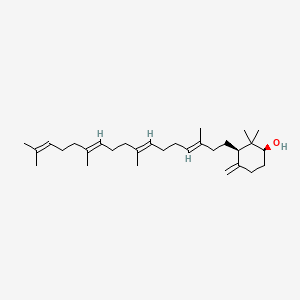
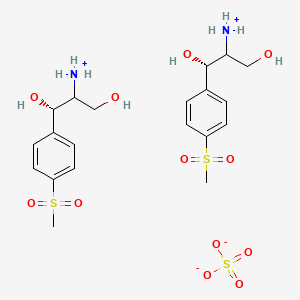
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)
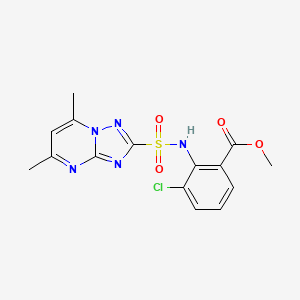
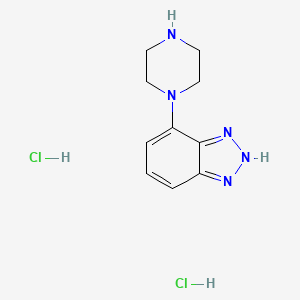
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
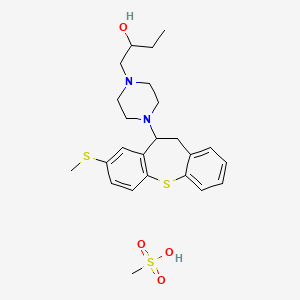
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)
